rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis
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Overview
Description
rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride: is a synthetic compound with potential applications in various fields of scientific research. It is characterized by the presence of a cyclopropyl ring substituted with aminomethyl and difluoromethyl groups, making it a unique and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Carbamate formation: The final step involves the reaction of the aminomethyl-difluorocyclopropyl intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any imine intermediates formed during oxidation.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The unique structure of rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride makes it a valuable intermediate in the synthesis of other complex molecules.
Biology
Enzyme inhibition studies: The compound can be used to study the inhibition of enzymes that interact with carbamate or cyclopropyl groups.
Medicine
Drug development: Its unique structure may provide insights into the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material science: The compound’s stability and reactivity make it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The difluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopropyl]carbamate hydrochloride: Lacks the difluoromethyl group, which may affect its reactivity and binding properties.
tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropyl]carbamate hydrochloride: Contains chlorine atoms instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H17ClF2N2O2 |
---|---|
Molecular Weight |
258.69 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H16F2N2O2.ClH/c1-8(2,3)15-7(14)13-6-5(4-12)9(6,10)11;/h5-6H,4,12H2,1-3H3,(H,13,14);1H/t5-,6+;/m0./s1 |
InChI Key |
FOVRVSFRVAGCNS-RIHPBJNCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](C1(F)F)CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(C1(F)F)CN.Cl |
Origin of Product |
United States |
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